![molecular formula C9H11FO2 B6594731 (1R)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol CAS No. 1309598-70-6](/img/structure/B6594731.png)
(1R)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol
Overview
Description
(1R)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol, also known as FME, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FME is a chiral compound, which means that it exists in two mirror-image forms, with only one form possessing therapeutic properties.
Mechanism of Action
The mechanism of action of (1R)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol is not yet fully understood. However, it is believed to exert its therapeutic effects by modulating various biochemical pathways in the body. (1R)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol has been shown to inhibit the activity of enzymes involved in inflammation and cancer growth. It has also been found to interact with neurotransmitter receptors in the brain, which may contribute to its potential use in treating neurological disorders.
Biochemical and Physiological Effects
(1R)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. (1R)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, (1R)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol has been found to have analgesic effects, which may be due to its interaction with opioid receptors in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using (1R)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol in lab experiments is its relatively simple synthesis method. (1R)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol is also stable under normal laboratory conditions, which makes it easy to handle and store. However, one limitation of using (1R)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol in lab experiments is that it is a chiral compound, which means that only one of its mirror-image forms possesses therapeutic properties. This can make it challenging to ensure that the correct form of (1R)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol is being used in experiments.
Future Directions
There are several future directions for research on (1R)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol. One area of interest is its potential use in treating neurological disorders. Further studies are needed to fully understand the mechanism of action of (1R)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol in the brain and to determine its efficacy in treating neurological disorders. Another area of interest is the development of new synthesis methods for (1R)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol that are more efficient and cost-effective. Additionally, further studies are needed to explore the potential use of (1R)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol in combination with other drugs for the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of (1R)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol can be achieved through a multi-step process. The starting material for the synthesis is 2-Fluoro-4-methoxyphenylacetic acid, which is converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with (1R)-(+)-alpha-phenylethylamine in the presence of a base to yield the desired (1R)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol product. The purity of the product can be improved through recrystallization.
Scientific Research Applications
(1R)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and analgesic properties. (1R)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol has also shown promise as a potential treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(1R)-1-(2-fluoro-4-methoxyphenyl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-6,11H,1-2H3/t6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUCRPMJCHQPRC-ZCFIWIBFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OC)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)OC)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501218617 | |
Record name | Benzenemethanol, 2-fluoro-4-methoxy-α-methyl-, (αR)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501218617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol | |
CAS RN |
1309598-70-6 | |
Record name | Benzenemethanol, 2-fluoro-4-methoxy-α-methyl-, (αR)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1309598-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanol, 2-fluoro-4-methoxy-α-methyl-, (αR)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501218617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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